molecular formula C7H4BrF5OS B12851847 2-Bromo-4-(pentafluorothio)benzaldehyde

2-Bromo-4-(pentafluorothio)benzaldehyde

Cat. No.: B12851847
M. Wt: 311.07 g/mol
InChI Key: WYWBTBIGRSLCHG-UHFFFAOYSA-N
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Description

2-Bromo-4-(pentafluorothio)benzaldehyde is a chemical compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . It is characterized by the presence of a bromine atom, a pentafluorothio group, and an aldehyde group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-4-(pentafluorothio)benzaldehyde typically involves the bromination of 4-(pentafluorothio)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-(pentafluorothio)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-(pentafluorothio)benzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pentafluorothio)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorothio groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-(pentafluorothio)benzaldehyde include:

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde

Compared to these compounds, this compound is unique due to the presence of the pentafluorothio group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H4BrF5OS

Molecular Weight

311.07 g/mol

IUPAC Name

2-bromo-4-(pentafluoro-λ6-sulfanyl)benzaldehyde

InChI

InChI=1S/C7H4BrF5OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H

InChI Key

WYWBTBIGRSLCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)C=O

Origin of Product

United States

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